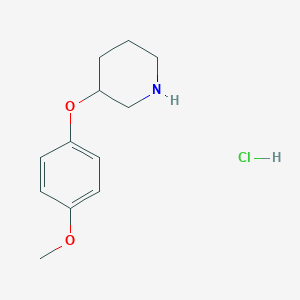

3-(4-Methoxyphenoxy)piperidine hydrochloride

概要

説明

準備方法

The synthesis of 3-(4-Methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 4-methoxyphenol with piperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

化学反応の分析

Oxidation

The methoxy group on the phenoxy substituent undergoes oxidation to form quinone derivatives. For example:

-

Reagents : Potassium permanganate (KMnO₄) in acidic conditions.

-

Products : Oxidation of the methoxy group yields phenoxyquinone derivatives, altering the compound’s electronic properties.

| Reaction Type | Reagents/Conditions | Products | Citation |

|---|---|---|---|

| Oxidation | KMnO₄, H₃O⁺ | Phenoxyquinone |

Substitution Reactions

The piperidine nitrogen and phenoxy substituent are susceptible to nucleophilic and electrophilic substitution.

-

Nucleophilic Attack : Reaction with sodium hydride (NaH) in DMF facilitates substitution of the piperidine ring, forming novel ethers .

-

Electrophilic Substitution : The phenoxy group undergoes electrophilic substitution (e.g., nitration) under acidic conditions, introducing new functional groups .

Base-Catalyzed Elimination

Under basic conditions, the compound undergoes dehydrochlorination to form a double bond within the piperidine ring.

-

Mechanism : Intramolecular elimination of HCl occurs via a transition state stabilized by the hydroxymethyl group, reducing the activation energy barrier to 70.5 kJ/mol .

-

Products : A piperidine ring with a conjugated double bond, enhancing its reactivity in further reactions .

Stability and Degradation

The compound exhibits moderate stability but is prone to degradation under specific conditions:

-

Thermal Degradation : Heating above 200°C leads to cleavage of the ether bond, releasing 4-methoxyphenol .

-

Aqueous Stability : Hydrolysis under acidic conditions converts the hydrochloride salt into its free base, which is less soluble .

| Condition | Stability Outcome | Citation |

|---|---|---|

| High Temperature | Ether bond cleavage | |

| Acidic pH | Free base formation |

Computational Insights

Quantum mechanical studies reveal:

科学的研究の応用

3-(4-Methoxyphenoxy)piperidine hydrochloride is a chemical compound utilized in various scientific research applications, including pharmaceutical development, neuroscience research, drug formulation, biochemical assays, and material science . Researchers have explored its properties to develop new treatments, indicating its potential in enhancing cognitive function and addressing mood disorders .

Scientific Research Applications

- Pharmaceutical Development this compound acts as a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders .

- Neuroscience Research It is used in studies that explore neurotransmitter systems, which helps researchers understand how potential treatments for mental health conditions work .

- Drug Formulation The compound's properties make it suitable for creating drugs with improved solubility and bioavailability, which enhances their therapeutic effectiveness .

- Biochemical Assays It is used in biochemical assays to assess the activity of specific enzymes or receptors, offering insights into cellular processes .

- Material Science Due to its unique structural features, this chemical can be employed in developing advanced materials like polymers or coatings .

作用機序

The mechanism of action of 3-(4-Methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is transported across cell membranes by specific transporters and binding proteins, facilitating its uptake and distribution within cells. The compound can influence metabolic pathways related to energy production and utilization, impacting cellular metabolism and function.

類似化合物との比較

3-(4-Methoxyphenoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

4-(4-Methoxyphenoxy)piperidine: This compound shares a similar structure but lacks the hydrochloride group.

Piperidine derivatives: These include various substituted piperidines used in pharmaceutical applications.

The uniqueness of this compound lies in its specific molecular structure, which allows for unique interactions and applications in scientific research.

生物活性

3-(4-Methoxyphenoxy)piperidine hydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound has the molecular formula and a CAS number of 38247-88-0. The structure features a piperidine ring substituted with a 4-methoxyphenoxy group, which is crucial for its biological activity. Its unique substitution pattern enhances its interaction with various biological targets, making it a candidate for drug development.

Biological Activities

This compound exhibits several significant biological activities:

- Antibacterial Properties : Preliminary studies indicate that this compound possesses antibacterial effects, making it a potential candidate for treating bacterial infections.

- Antiviral Activity : Research has shown that derivatives of piperidine can exhibit antiviral properties, particularly against HIV. In silico studies suggest that modifications to the piperidine structure can enhance antiviral potency against resistant strains of HIV .

- Cytotoxic Effects : The compound's cytotoxicity has been evaluated in various cell lines, demonstrating a selective index that indicates its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and viral replication, thereby exerting its antibacterial and antiviral effects.

- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, which could explain its potential applications in treating central nervous system disorders .

Table 1: Summary of Biological Activities

Case Study Example

A notable case study involved the evaluation of this compound's efficacy against resistant strains of HIV. In vitro testing revealed that the compound exhibited an EC50 value significantly lower than those of existing treatments, indicating enhanced potency. This study underscores the importance of structural modifications in developing effective antiviral agents .

特性

IUPAC Name |

3-(4-methoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-10-4-6-11(7-5-10)15-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTAWPLIQXOITO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。